EPZ020411 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

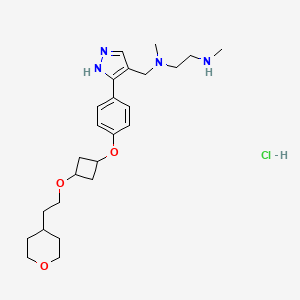

N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38N4O3.ClH/c1-26-10-11-29(2)18-21-17-27-28-25(21)20-3-5-22(6-4-20)32-24-15-23(16-24)31-14-9-19-7-12-30-13-8-19;/h3-6,17,19,23-24,26H,7-16,18H2,1-2H3,(H,27,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDZHJMYAKPGOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(C)CC1=C(NN=C1)C2=CC=C(C=C2)OC3CC(C3)OCCC4CCOCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of EPZ020411 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of EPZ020411 hydrochloride, a potent and selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). EPZ020411 has emerged as a critical tool for investigating the biological roles of PRMT6 and as a potential therapeutic agent, particularly in oncology. This document details the scientific background, mechanism of action, and key experimental data related to EPZ020411, including detailed methodologies for its synthesis and evaluation.

Introduction: The Emergence of PRMT6 as a Therapeutic Target

Protein Arginine Methyltransferase 6 (PRMT6) is a type I protein arginine methyltransferase that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins. This post-translational modification plays a crucial role in various cellular processes, including transcriptional regulation, DNA damage repair, and signal transduction.[1] Dysregulation of PRMT6 activity has been implicated in several diseases, most notably cancer, where its overexpression is associated with poor prognosis in various malignancies, including lung, breast, and colorectal cancers.[1][2]

PRMT6 primarily mediates the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a), a mark associated with transcriptional repression.[3] By modulating chromatin structure and gene expression, PRMT6 influences key cancer-related pathways such as the AKT/mTOR and MYC signaling pathways.[2][4] The growing understanding of its oncogenic roles has positioned PRMT6 as a compelling target for therapeutic intervention. The development of selective inhibitors is therefore of significant interest for both basic research and clinical applications.

Discovery of EPZ020411: An Aryl Pyrazole-Based PRMT6 Inhibitor

EPZ020411 was identified through a screening campaign of a novel series of aryl pyrazole compounds designed to inhibit arginine methyltransferases.[5] This effort led to the discovery of the first potent and selective small-molecule inhibitor of PRMT6, providing a valuable chemical probe to elucidate the biological functions of this enzyme.

Mechanism of Action

EPZ020411 is a selective inhibitor of PRMT6.[6] Its mechanism of action involves binding to the active site of PRMT6 and competing with the substrate arginine for methylation. This inhibition leads to a dose-dependent decrease in the methylation of PRMT6 substrates, most notably Histone H3 at arginine 2 (H3R2).[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for EPZ020411 and its hydrochloride salt.

Table 1: In Vitro Potency and Selectivity of EPZ020411

| Target | IC50 (nM) | Selectivity vs. PRMT6 |

| PRMT6 | 10 | - |

| PRMT1 | 119 | >10-fold |

| PRMT8 | 223 | >20-fold |

Data compiled from multiple sources.[6]

Table 2: Cellular Activity of EPZ020411

| Cell Line | Assay | IC50 (µM) |

| A375 (PRMT6 overexpressing) | H3R2 Methylation Inhibition | 0.637 ± 0.241 |

Data from Mitchell LH, et al. (2015).[5]

Table 3: Pharmacokinetic Parameters of EPZ020411 in Rats

| Parameter | 1 mg/kg Intravenous (IV) | 5 mg/kg Subcutaneous (SC) |

| Cmax (ng/mL) | - | Not Reported |

| Tmax (h) | - | Not Reported |

| AUC (ng*h/mL) | Not Reported | Not Reported |

| t½ (h) | 8.54 ± 1.43 | - |

| CL (mL/min/kg) | 19.7 ± 1.0 | - |

| Vss (L/kg) | 11.1 ± 1.6 | - |

| Bioavailability (%) | - | 65.6 ± 4.3 |

Data from Mitchell LH, et al. (2015).[5]

Experimental Protocols

Synthesis of this compound

The synthesis of EPZ020411 is based on the coupling of a substituted aryl pyrazole core with a diamine side chain. The detailed synthesis is described in the supporting information of the primary publication by Mitchell et al. (2015).[5] While the full step-by-step protocol from the supporting information is not publicly available, a general synthetic scheme can be inferred. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

General Synthetic Workflow:

In Vitro Biochemical Assay for PRMT6 Inhibition

This protocol describes a radiometric assay to determine the inhibitory activity of compounds against PRMT6.

Materials:

-

Recombinant human PRMT6 enzyme

-

Histone H4 peptide (substrate)

-

S-[³H-methyl]-adenosyl-L-methionine (³H-SAM)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

Test compound (EPZ020411)

-

Scintillation cocktail

-

Filter plates and scintillation counter

Procedure:

-

Prepare serial dilutions of EPZ020411 in DMSO.

-

In a 96-well plate, add assay buffer, PRMT6 enzyme, and the histone H4 peptide substrate.

-

Add the diluted EPZ020411 or DMSO (vehicle control) to the wells.

-

Initiate the reaction by adding ³H-SAM.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding trichloroacetic acid (TCA).

-

Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled peptide.

-

Wash the filter plate to remove unincorporated ³H-SAM.

-

Add scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cellular Assay for H3R2 Methylation Inhibition

This protocol outlines a Western blot-based method to measure the inhibition of PRMT6-mediated H3R2 methylation in cells.

Materials:

-

A375 cells

-

PRMT6 expression vector

-

Lipofectamine for transfection

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-H3R2me2a, anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed A375 cells in 6-well plates.

-

Transfect cells with a PRMT6 expression vector using Lipofectamine.

-

After 24 hours, treat the cells with various concentrations of EPZ020411 or DMSO for 48 hours.

-

Harvest the cells and prepare whole-cell lysates using lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against H3R2me2a overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

-

Quantify band intensities and normalize the H3R2me2a signal to the total H3 signal to determine the IC50.

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general outline for a pharmacokinetic study of EPZ020411 in rats.

Materials:

-

Male Sprague-Dawley rats

-

EPZ020411 formulation for intravenous (IV) and subcutaneous (SC) administration

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Acclimate male Sprague-Dawley rats to the housing conditions.

-

Fast the animals overnight before dosing.

-

Administer EPZ020411 via IV bolus (e.g., 1 mg/kg) or SC injection (e.g., 5 mg/kg).

-

Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Process the blood samples to obtain plasma and store at -80°C until analysis.

-

Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of EPZ020411.

-

Extract EPZ020411 from plasma samples, standards, and QCs (e.g., by protein precipitation or liquid-liquid extraction).

-

Analyze the extracted samples by a validated LC-MS/MS method.

-

Calculate the pharmacokinetic parameters using non-compartmental analysis.

PRMT6 Signaling Pathways in Cancer

PRMT6 is integrated into complex signaling networks that drive tumorigenesis. Its inhibition by EPZ020411 can modulate these pathways, leading to anti-cancer effects.

Conclusion

This compound is a first-in-class, potent, and selective inhibitor of PRMT6. Its discovery has provided the scientific community with a crucial tool to dissect the complex biology of arginine methylation. The data presented in this guide highlight its potential as a therapeutic agent, particularly in oncology. The detailed protocols provided herein are intended to facilitate further research into PRMT6 and the development of novel therapeutics targeting this important enzyme.

References

- 1. PRMT6 promotes tumorigenicity and cisplatin response of lung cancer through triggering 6PGD/ENO1 mediated cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. PRMT6 promotes colorectal cancer progress via activating MYC signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

EPZ020411 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of EPZ020411 hydrochloride, a potent and selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). This document details its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its evaluation.

Core Compound Details

This compound is a small molecule inhibitor that has emerged as a critical tool for investigating the biological functions of PRMT6, an enzyme implicated in various cellular processes and diseases, including cancer.[1][2]

Chemical Structure and Properties

This compound is a synthetic aryl pyrazole derivative.[3] Its structure and key chemical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | N1,N2-dimethyl-N1-((3-(4-((1r,3r)-3-(2-(tetrahydro-2H-pyran-4-yl)ethoxy)cyclobutoxy)phenyl)-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine hydrochloride | [2] |

| Molecular Formula | C25H39ClN4O3 | [2][4] |

| Molecular Weight | 479.06 g/mol | [2][4] |

| CAS Number | 2070015-25-5 | [2][5] |

| Appearance | White to off-white solid | |

| Solubility | DMSO: ≥23.9 mg/mLEthanol: ≥10.23 mg/mL (with sonication)Water: ≥41.3 mg/mL | [2] |

| Storage | Store at -20°C for up to 3 years. | [2] |

Mechanism of Action and Biological Activity

EPZ020411 is a highly selective and potent inhibitor of PRMT6, an enzyme that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[2][3] A primary substrate of PRMT6 is histone H3 at arginine 2 (H3R2). Methylation of H3R2 by PRMT6 is generally associated with transcriptional repression.[3] By inhibiting PRMT6, EPZ020411 leads to a dose-dependent decrease in H3R2 methylation.[3][6]

The inhibitory activity and selectivity of EPZ020411 are critical for its utility as a chemical probe. Its potency against PRMT6 and selectivity over other protein arginine methyltransferases are detailed in the table below.

| Target | IC50 (nM) | Reference |

| PRMT6 | 10 | [1][4][5] |

| PRMT1 | 119 | [4][7] |

| PRMT8 | 223 | [4][7] |

| PRMT3 | >10,000 | [3] |

| PRMT4 (CARM1) | >10,000 | [3] |

| PRMT5 | >10,000 | [3] |

| PRMT7 | >10,000 | [3] |

Signaling Pathway

This compound exerts its effects by modulating the PRMT6 signaling pathway. PRMT6 is a nuclear enzyme that primarily methylates histone H3 at arginine 2 (H3R2me2a), a mark associated with transcriptional repression. This action can influence the expression of various genes, including tumor suppressors like p53 and p21. The inhibition of PRMT6 by EPZ020411 blocks this methylation, leading to changes in gene expression and downstream cellular effects.

Pharmacokinetic Properties

Pharmacokinetic studies in Sprague-Dawley rats have demonstrated that EPZ020411 has suitable properties for in vivo studies, particularly with subcutaneous administration.[3]

| Parameter | 1 mg/kg Intravenous (IV) | 5 mg/kg Subcutaneous (SC) | Reference |

| Clearance (CL) (mL/min/kg) | 19.7 ± 1.0 | - | [3] |

| Volume of Distribution (Vss) (L/kg) | 11.1 ± 1.6 | - | [3] |

| Half-life (t1/2) (h) | 8.54 ± 1.43 | 9.19 ± 1.60 | [3] |

| Bioavailability (F) (%) | - | 65.6 ± 4.3 | [3] |

Experimental Protocols

Detailed methodologies for key experiments involving EPZ020411 are provided below. These protocols are based on the initial characterization of the compound.

In Vitro PRMT6 Inhibition Assay

This assay quantifies the enzymatic activity of PRMT6 and the inhibitory potential of compounds like EPZ020411. A common method is a filter-based assay using a tritiated methyl donor.

Materials:

-

Recombinant human PRMT6

-

Histone H3 peptide (1-21)

-

S-[methyl-³H]-adenosyl-L-methionine ([³H]-SAM)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT

-

Stop Solution: 7.5 M Guanidine Hydrochloride

-

P81 phosphocellulose filter plates

-

Scintillation fluid

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add 2 µL of the compound dilution.

-

Add 23 µL of a master mix containing PRMT6 (final concentration 10 nM) and Histone H3 peptide (final concentration 20 µM) in Assay Buffer.

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 25 µL of [³H]-SAM (final concentration 1 µM) in Assay Buffer.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction by adding 50 µL of Stop Solution.

-

Transfer 50 µL of the reaction mixture to a P81 phosphocellulose filter plate.

-

Wash the plate three times with 100 µL of 100 mM sodium bicarbonate.

-

Dry the plate and add 50 µL of scintillation fluid to each well.

-

Read the plate on a scintillation counter to determine the amount of incorporated radioactivity.

-

Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.

Cellular H3R2 Methylation Assay (Western Blot)

This assay measures the ability of EPZ020411 to inhibit PRMT6 activity within a cellular context by quantifying the levels of H3R2 methylation.

Cell Line:

-

A375 human melanoma cells

Materials:

-

A375 cells

-

DMEM with 10% FBS

-

pcDNA4/HisMax vector encoding for PRMT6

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-H3R2me2a, anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed A375 cells in 6-well plates.

-

Transfect the cells with the PRMT6 expression vector or an empty vector control using a suitable transfection reagent.

-

24 hours post-transfection, treat the cells with a serial dilution of this compound for 48 hours.

-

Harvest the cells and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates.

-

Separate 10-20 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against H3R2me2a overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

-

Quantify the band intensities and normalize the H3R2me2a signal to the total H3 signal.

Experimental Workflow and Logical Relationships

The discovery and characterization of a selective inhibitor like EPZ020411 typically follow a structured workflow, from initial screening to in vivo validation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound | Histone Methyltransferase | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to PRMT6 Inhibition by EPZ020411 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 6 (PRMT6) is a key epigenetic modulator, primarily catalyzing the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a). This modification is predominantly associated with transcriptional repression and has been implicated in various cancers, making PRMT6 an attractive therapeutic target. EPZ020411 hydrochloride is a potent and selective small-molecule inhibitor of PRMT6. This technical guide provides a comprehensive overview of EPZ020411, including its biochemical and cellular activity, pharmacokinetic profile, and detailed protocols for its evaluation. Additionally, it elucidates the key signaling pathways influenced by PRMT6, offering a valuable resource for researchers investigating PRMT6 biology and the therapeutic potential of its inhibition.

Introduction to PRMT6 and this compound

Protein arginine methyltransferases (PRMTs) are a family of enzymes that play crucial roles in cellular processes through the methylation of arginine residues on histone and non-histone proteins.[1][2] PRMT6 is a Type I PRMT that asymmetrically dimethylates its substrates, with a well-established role in the epigenetic regulation of gene expression.[1][2] By depositing the H3R2me2a mark, PRMT6 can antagonize the activating H3K4me3 mark, leading to transcriptional repression of target genes, including tumor suppressors like p21.[2][3] Elevated PRMT6 expression has been observed in various cancers, including lung, breast, and colorectal cancer, and is often associated with poor prognosis.[3]

This compound is a selective and potent, small-molecule inhibitor of PRMT6 with an IC50 of 10 nM.[4][5] It exhibits over 10-fold selectivity for PRMT6 over PRMT1 and PRMT8 and greater than 100-fold selectivity against other histone methyltransferases like PRMT3, PRMT4, PRMT5, and PRMT7.[6][7] This selectivity makes EPZ020411 a valuable tool for elucidating the specific functions of PRMT6 in normal physiology and disease.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and interpretation.

Table 1: In Vitro Biochemical Potency and Selectivity of EPZ020411

| Target | IC50 (nM) | Reference(s) |

| PRMT6 | 10 | [4][8] |

| PRMT1 | 119 | [8] |

| PRMT8 | 223 | [8] |

| PRMT3 | >1000 | [6][7] |

| PRMT4 (CARM1) | >1000 | [6][7] |

| PRMT5 | >1000 | [6][7] |

| PRMT7 | >1000 | [6][7] |

Table 2: Cellular Activity of EPZ020411

| Cell Line | Assay | Endpoint | IC50 (µM) | Reference(s) |

| A375 (PRMT6 overexpressing) | H3R2 Methylation | Inhibition of H3R2me2a | 0.637 | [6][9] |

| HCT116 | Cell Proliferation | Synergistic anti-proliferative effect with GSK591 (PRMT5i) | 0.2 - 1 | [4] |

| SW620 | Cell Proliferation | Synergistic anti-proliferative effect with GSK591 (PRMT5i) | 0.2 - 1 | [4] |

Table 3: Pharmacokinetic Parameters of EPZ020411 in Rats

| Parameter | Value (1 mg/kg, i.v.) | Value (5 mg/kg, s.c.) | Reference(s) |

| Clearance (CL) (mL/min/kg) | 19.7 ± 1.0 | - | [6] |

| Volume of Distribution (Vss) (L/kg) | 11.1 ± 1.6 | - | [6] |

| Half-life (t1/2) (h) | 8.54 ± 1.43 | 9.19 ± 1.60 | [6] |

| Bioavailability (%) | - | 65.6 ± 4.3 | [6] |

Signaling Pathways Involving PRMT6

PRMT6 is a critical regulator of gene expression, primarily through its methylation of H3R2. This activity places it at the nexus of several important signaling pathways implicated in cancer.

Regulation of Tumor Suppressor Genes

PRMT6 directly represses the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21 (CDKN1A) by depositing the repressive H3R2me2a mark on their promoters.[1][3] Inhibition of PRMT6 with EPZ020411 would be expected to derepress p21, leading to cell cycle arrest and senescence.

Interaction with Oncogenic Pathways

Recent studies have shown that PRMT6 can also promote cancer progression by stabilizing oncogenic proteins. For instance, PRMT6 can mono-methylate c-MYC, a key transcription factor driving cell proliferation, at arginine 371. This methylation inhibits c-MYC poly-ubiquitination and subsequent proteasomal degradation, leading to its stabilization and enhanced oncogenic activity.[10][11]

Detailed Experimental Protocols

The following protocols are provided as a guide for the characterization of EPZ020411 and the investigation of PRMT6 function.

In Vitro PRMT6 Biochemical Assay (Radiometric Filter-Binding Assay)

This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (³H-SAM) to a histone H3 peptide substrate by PRMT6.

Materials:

-

Recombinant human PRMT6 enzyme

-

Histone H3 (1-21) peptide substrate

-

³H-S-adenosyl-L-methionine ([³H]-SAM)

-

S-adenosyl-L-homocysteine (SAH)

-

Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 0.01% Tween-20

-

Stop Solution: 1% TFA in water

-

Phosphocellulose filter plates

-

Scintillation fluid

Procedure:

-

Prepare a serial dilution of EPZ020411 in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

In a 96-well plate, combine:

-

5 µL of diluted EPZ020411 or DMSO (vehicle control)

-

20 µL of PRMT6 enzyme in Assay Buffer (final concentration ~1-5 nM)

-

20 µL of Histone H3 peptide substrate in Assay Buffer (final concentration ~10-20 µM)

-

-

Initiate the reaction by adding 5 µL of [³H]-SAM in Assay Buffer (final concentration ~1-2 µM).

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding 50 µL of Stop Solution.

-

Transfer 90 µL of the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate three times with 200 µL of 75 mM phosphoric acid per well.

-

Dry the filter plate completely.

-

Add 50 µL of scintillation fluid to each well.

-

Read the plate on a scintillation counter to determine the amount of incorporated radioactivity.

-

Calculate the percent inhibition for each concentration of EPZ020411 and determine the IC50 value.

Cellular H3R2 Methylation Assay (Western Blot)

This protocol describes the measurement of H3R2 methylation levels in cells treated with EPZ020411. A375 human melanoma cells are used as a model system with transient overexpression of PRMT6 to enhance the H3R2me2a signal.[6][8]

Materials:

-

A375 human melanoma cells

-

DMEM with 10% FBS and antibiotics

-

PRMT6 expression vector (e.g., pcDNA3.1-PRMT6)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Primary antibodies: anti-H3R2me2a, anti-total Histone H3

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

Procedure:

-

Cell Culture and Transfection:

-

Culture A375 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.[12]

-

Seed cells in 6-well plates to be 70-80% confluent at the time of transfection.

-

Transfect cells with the PRMT6 expression vector using a suitable transfection reagent according to the manufacturer's protocol.[11][13]

-

-

Inhibitor Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of EPZ020411 or DMSO (vehicle control).

-

Incubate the cells for an additional 24-48 hours.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins on a 15% SDS-PAGE gel and transfer them to a PVDF membrane.[1][14]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against H3R2me2a (e.g., 1:1000 dilution) and total Histone H3 (1:5000 dilution, as a loading control) overnight at 4°C.[15]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the H3R2me2a signal to the total Histone H3 signal.

-

In Vivo Efficacy Study (Subcutaneous Xenograft Model)

This protocol outlines a general procedure for evaluating the in vivo efficacy of EPZ020411 in a subcutaneous tumor xenograft model using a cancer cell line with high PRMT6 expression.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old[3][16]

-

Cancer cell line with high PRMT6 expression (e.g., H2122 NSCLC cells)[17]

-

Matrigel

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[4]

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Tumor Growth and Treatment:

-

Monitor the mice for tumor growth. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.

-

Administer EPZ020411 via a suitable route (e.g., subcutaneous or intraperitoneal injection) at a predetermined dose and schedule (e.g., 5-10 mg/kg, once or twice daily).[4] The vehicle group receives the same volume of the vehicle solution.

-

-

Efficacy Assessment:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.[3]

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for H3R2me2a, immunohistochemistry).

-

Conclusion

This compound is a valuable research tool for investigating the biological roles of PRMT6. Its potency and selectivity allow for the specific interrogation of PRMT6-mediated signaling pathways in various cellular and in vivo models. The data and protocols presented in this technical guide provide a solid foundation for researchers to design and execute experiments aimed at further understanding the therapeutic potential of PRMT6 inhibition in cancer and other diseases.

References

- 1. Histone western blot protocol | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 5. medchemexpress.com [medchemexpress.com]

- 6. yeasenbio.com [yeasenbio.com]

- 7. apexbt.com [apexbt.com]

- 8. thomassci.com [thomassci.com]

- 9. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. artsci.usu.edu [artsci.usu.edu]

- 11. altogen.com [altogen.com]

- 12. Reprogramming A375 cells to induced-resembled neuronal cells by structured overexpression of specific transcription genes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 15. news-medical.net [news-medical.net]

- 16. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]

EPZ020411 Hydrochloride: A Technical Guide for Target Validation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ020411 hydrochloride is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3] PRMT6 is a type I protein arginine methyltransferase that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins.[4] A key substrate of PRMT6 is histone H3, which it asymmetrically dimethylates at arginine 2 (H3R2me2a).[2] This epigenetic modification is primarily associated with transcriptional repression.[2] Overexpression of PRMT6 has been implicated in various cancers, making it a compelling target for therapeutic intervention.[1][2][4] EPZ020411 serves as a critical chemical tool for elucidating the biological functions of PRMT6 and for validating it as a therapeutic target in preclinical research.[1][2] This guide provides an in-depth overview of EPZ020411, including its mechanism of action, key experimental data, and detailed protocols for its use in target validation studies.

Mechanism of Action

EPZ020411 is an aryl pyrazole compound that acts as a potent inhibitor of PRMT6.[1][2] It exerts its effect by competing with the protein substrate for binding to the enzyme's active site. The inhibition of PRMT6 by EPZ020411 leads to a reduction in the methylation of its substrates, most notably the decrease in the H3R2me2a mark.[2] This modulation of a key epigenetic mark allows researchers to study the downstream consequences of PRMT6 inhibition on gene expression and cellular phenotypes.

Figure 1: Mechanism of PRMT6 Inhibition by EPZ020411.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its biochemical potency, selectivity against other methyltransferases, and pharmacokinetic properties in rats.

Table 1: Biochemical and Cellular Activity of EPZ020411

| Parameter | Enzyme/Cell Line | IC50 | Reference |

| Biochemical Potency | PRMT6 | 10 nM | [5][6][7] |

| Biochemical Potency | PRMT1 | 119 nM | [6][7] |

| Biochemical Potency | PRMT8 | 223 nM | [6][7] |

| Cellular Activity (H3R2 methylation) | A375 cells (transiently expressing PRMT6) | 0.637 µM | [2][6][7] |

Table 2: Selectivity Profile of EPZ020411

| Enzyme | Selectivity vs. PRMT6 | Reference |

| PRMT1 | >10-fold | [5] |

| PRMT8 | >10-fold | [5] |

| Other Histone Methyltransferases (including PRMT3, PRMT4, PRMT5, PRMT7) | >100-fold | [8] |

Table 3: Pharmacokinetic Parameters of EPZ020411 in Sprague-Dawley Rats

| Parameter | 1 mg/kg Intravenous (i.v.) | 5 mg/kg Subcutaneous (s.c.) | Reference |

| Clearance (CL) (mL/min/kg) | 19.7 ± 1.0 | - | [1] |

| Volume of Distribution at Steady State (Vss) (L/kg) | 11.1 ± 1.6 | - | [1] |

| Terminal Half-life (t1/2) (h) | 8.54 ± 1.43 | 9.19 ± 1.60 | [1] |

| Bioavailability (%) | - | 65.6 ± 4.3 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to validate the target engagement and pharmacological effects of EPZ020411.

Biochemical PRMT6 Inhibition Assay

This protocol is designed to determine the in vitro potency of EPZ020411 against recombinant PRMT6.

Figure 2: Workflow for a Biochemical PRMT6 Inhibition Assay.

Materials:

-

Recombinant human PRMT6

-

Histone H3 peptide (1-21) substrate

-

S-adenosyl-L-[methyl-3H]methionine (3H-SAM)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 0.01% Triton X-100)

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare serial dilutions of EPZ020411 in DMSO, followed by a final dilution in assay buffer.

-

In a microplate, combine recombinant PRMT6, histone H3 peptide substrate, and the diluted EPZ020411.

-

Initiate the reaction by adding 3H-SAM.

-

Incubate the plate at 30°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Detect the radiolabeled, methylated histone H3 peptide using autoradiography or a phosphorimager.

-

Quantify the signal intensity for each EPZ020411 concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Cellular H3R2 Methylation Assay

This protocol measures the ability of EPZ020411 to inhibit PRMT6 activity within a cellular context.

Figure 3: Workflow for a Cellular H3R2 Methylation Assay.

Materials:

-

A375 human melanoma cell line

-

PRMT6 expression vector or empty vector control

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

Primary antibodies: anti-H3R2me2a and anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed A375 cells in multi-well plates.

-

Transfect the cells with a PRMT6 expression vector or an empty vector as a control, using a suitable transfection reagent.[2]

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of EPZ020411. Include a vehicle control (DMSO).

-

Incubate the cells for an additional 48 hours.[2]

-

Wash the cells with PBS and lyse them in a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for H3R2me2a.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

-

Quantify the band intensities for H3R2me2a and total Histone H3.

-

Normalize the H3R2me2a signal to the total Histone H3 signal.

-

Plot the normalized H3R2me2a levels against the EPZ020411 concentration to determine the cellular IC50.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic procedure for evaluating the pharmacokinetic profile of EPZ020411 in rats.

Figure 4: Workflow for an In Vivo Pharmacokinetic Study.

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

Vehicle for dosing (e.g., saline for i.v., appropriate vehicle for s.c.)

-

Blood collection tubes (e.g., containing an anticoagulant)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Acclimate male Sprague-Dawley rats to the laboratory conditions.

-

Fast the animals overnight before dosing.

-

Administer a single dose of EPZ020411 either intravenously (e.g., 1 mg/kg) or subcutaneously (e.g., 5 mg/kg).[2]

-

Collect blood samples at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Process the blood samples by centrifugation to obtain plasma.

-

Store plasma samples at -80°C until analysis.

-

Quantify the concentration of EPZ020411 in the plasma samples using a validated LC-MS/MS method.

-

Use the plasma concentration-time data to calculate pharmacokinetic parameters such as clearance (CL), volume of distribution at steady state (Vss), terminal half-life (t1/2), and bioavailability using non-compartmental analysis.

Conclusion

This compound is an indispensable tool for researchers investigating the biological roles of PRMT6. Its high potency and selectivity, coupled with its demonstrated cellular activity and favorable pharmacokinetic properties, make it well-suited for a range of in vitro and in vivo target validation studies. The experimental protocols provided in this guide offer a framework for utilizing EPZ020411 to probe the function of PRMT6 and to assess its potential as a therapeutic target in various disease models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Frontiers | The Emerging Role of PRMT6 in Cancer [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. thomassci.com [thomassci.com]

- 7. caymanchem.com [caymanchem.com]

- 8. apexbt.com [apexbt.com]

An In-depth Technical Guide to EPZ020411 Hydrochloride and its Role in Modulating Histone H3R2 Methylation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of EPZ020411 hydrochloride, a selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). It details the compound's mechanism of action, its effect on the epigenetic mark of histone H3 arginine 2 (H3R2) methylation, and its utility as a chemical probe in research and potential therapeutic development.

Introduction to Arginine Methylation and PRMT6

Post-translational modifications of histones are a cornerstone of epigenetic regulation, influencing chromatin structure and gene expression.[1] Arginine methylation, catalyzed by the protein arginine methyltransferase (PRMT) family of enzymes, is a key modification involved in various cellular processes, including transcriptional regulation, RNA processing, and signal transduction.[2][3]

PRMTs transfer a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues.[1][4] These enzymes are classified into different types based on the methylation state they produce. Type I PRMTs, which include PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, catalyze the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (ADMA).[5][6]

PRMT6 is a Type I enzyme that primarily targets histone H3 at arginine 2 (H3R2) for asymmetric dimethylation (H3R2me2a).[5][7] This specific epigenetic mark is often associated with transcriptional repression. The methylation of H3R2 by PRMT6 is known to be mutually exclusive with the activating mark of H3 lysine 4 trimethylation (H3K4me3), a critical modification for active gene promoters.[8][9][10] This interplay highlights the crucial role of PRMT6 in controlling gene expression.

This compound: A Selective PRMT6 Inhibitor

EPZ020411 is a potent and selective, small-molecule inhibitor of PRMT6.[11][12][13] Developed as a chemical probe, it serves as an essential tool for elucidating the biological functions of PRMT6. By specifically inhibiting the catalytic activity of PRMT6, EPZ020411 allows for the precise study of the downstream consequences of reduced H3R2 methylation.[7]

Mechanism of Action

EPZ020411 functions as a competitive inhibitor with respect to the SAM cofactor, binding to the enzyme's active site and preventing the transfer of the methyl group to its substrate.[4] This leads to a dose-dependent decrease in the levels of H3R2 methylation within cells.[2][11]

Figure 1. Mechanism of PRMT6 inhibition by EPZ020411.

Quantitative Data and Efficacy

EPZ020411 demonstrates high potency against PRMT6 with significant selectivity over other PRMT family members.

Table 1: Biochemical Inhibitory Activity of EPZ020411

| Target Enzyme | IC50 (nM) | Selectivity vs. PRMT6 |

| PRMT6 | 10 | - |

| PRMT1 | 119 | >10-fold |

| PRMT8 | 223 | >20-fold |

| Data sourced from multiple references.[6][11][12][13][14][15] |

In a cellular context, EPZ020411 effectively reduces H3R2 methylation levels in a dose-dependent manner.

Table 2: Cellular Activity of EPZ020411

| Cell Line | Assay | IC50 (µM) |

| A375 | H3R2 Methylation Reduction | 0.634 |

| Data reflects the concentration required to reduce the H3R2me2a mark by 50% in A375 cells after 24 hours of treatment.[11][12][13][14] |

Signaling Pathways and Crosstalk

The methylation of H3R2 by PRMT6 is a key regulatory node in chromatin biology. It directly impacts the deposition of other critical histone marks, most notably H3K4me3. Asymmetric dimethylation of H3R2 prevents the binding of components of the Set1/COMPASS complex, which is responsible for H3K4 trimethylation, an essential mark for transcriptional activation.[8][9] By inhibiting PRMT6, EPZ020411 can potentially restore H3K4me3 levels at specific gene promoters, thereby modulating gene expression.

Figure 2. H3R2 and H3K4 methylation crosstalk.

Experimental Protocols

Protocol 5.1: Western Blot for Cellular H3R2 Methylation

This protocol outlines the procedure to assess the effect of EPZ020411 on H3R2 methylation levels in cultured cells.

-

Cell Culture and Treatment:

-

Histone Extraction:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells using an appropriate lysis buffer and perform an acid extraction procedure to isolate histones.

-

Quantify the extracted histone protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of histone extract (e.g., 10-15 µg) onto a 15% SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for asymmetric dimethylated H3R2 (H3R2me2a).

-

As a loading control, simultaneously or separately probe with an antibody against total Histone H3.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a chemiluminescence imager.

-

Quantify the band intensities. Normalize the H3R2me2a signal to the total H3 signal for each sample to determine the relative reduction in methylation.

-

Figure 3. Western blot experimental workflow.

Pharmacokinetic Properties

Preclinical studies in rats have characterized the pharmacokinetic profile of EPZ020411.

Table 3: Pharmacokinetic Parameters of EPZ020411 in Rats

| Parameter | Value (at 1 mg/kg IV) | Value (at 5 mg/kg SC) |

| Clearance (mL/min/kg) | 19.7 | - |

| Volume of Distribution (Vdss, L/kg) | 11.1 | - |

| Terminal Half-life (t½, h) | 8.54 | - |

| Bioavailability (%) | - | 65.6 |

| Following a 5 mg/kg subcutaneous dose, the unbound concentration of EPZ020411 remained above its biochemical IC50 for PRMT6 for over 12 hours.[2][12][13] |

Conclusion

This compound is a highly selective and potent PRMT6 inhibitor that serves as an indispensable tool for the epigenetic research community. Its ability to specifically reduce cellular levels of H3R2 asymmetric dimethylation allows for detailed investigation into the biological roles of PRMT6 and the functional consequences of this particular histone mark. The well-characterized in vitro and in vivo properties of EPZ020411 make it a valuable probe for dissecting signaling pathways and for exploring the therapeutic potential of PRMT6 inhibition in oncology and other disease areas.[7]

References

- 1. Mechanisms and Inhibitors of Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. H3R2me2 - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Binary Arginine Methylation Switch on Histone H3 Arginine 2 Regulates Its Interaction with WDR5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apexbt.com [apexbt.com]

- 8. Arginine methylation at histone H3R2 controls deposition of H3K4 trimethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arginine methylation at histone H3R2 controls deposition of H3K4 trimethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Histone H3R2 symmetric dimethylation and histone H3K4 trimethylation are tightly correlated in eukaryotic genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. thomassci.com [thomassci.com]

- 13. caymanchem.com [caymanchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. abmole.com [abmole.com]

Initial Studies on the Biological Activity of EPZ020411 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ020411 hydrochloride is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3] As a member of the protein arginine methyltransferase (PRMT) family, PRMT6 plays a crucial role in various cellular processes, including transcriptional regulation, RNA processing, and signal transduction, by catalyzing the methylation of arginine residues on histone and non-histone proteins.[1] Notably, PRMT6 is the primary enzyme responsible for the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a), a mark associated with transcriptional repression.[1][4] Overexpression of PRMT6 has been implicated in several cancers, making it a promising therapeutic target.[1][4] This document provides a comprehensive technical guide on the initial biological and pharmacological profiling of EPZ020411, a first-in-class tool compound for studying PRMT6 biology.[1]

Biochemical and Cellular Activity

EPZ020411 is a highly potent inhibitor of PRMT6 with a biochemical half-maximal inhibitory concentration (IC50) of 10 nM.[2][3][5] It exhibits significant selectivity for PRMT6 over other arginine methyltransferases, including PRMT1 and PRMT8.[2][3][5] In cellular assays, EPZ020411 effectively inhibits PRMT6-mediated H3R2 methylation in A375 human melanoma cells engineered to overexpress PRMT6.[1]

Table 1: Biochemical Potency and Selectivity of EPZ020411

| Enzyme | IC50 (nM) | Selectivity vs. PRMT6 |

| PRMT6 | 10 | - |

| PRMT1 | 119 | >10-fold |

| PRMT8 | 223 | >20-fold |

| PRMT3 | >100-fold selective | >100-fold |

| PRMT4 | >100-fold selective | >100-fold |

| PRMT5 | >100-fold selective | >100-fold |

| PRMT7 | >100-fold selective | >100-fold |

Data sourced from multiple references.[2][3][5][6]

Table 2: Cellular Activity of EPZ020411

| Cell Line | Assay | IC50 (µM) |

| A375 (PRMT6 overexpressing) | H3R2 methylation | 0.637 ± 0.241 |

Data from Mitchell et al., 2015.[1]

Mechanism of Action

EPZ020411 acts as a competitive inhibitor at the arginine-binding site of PRMT6.[4] Structural studies have confirmed that the inhibitor occupies the substrate-binding pocket, thereby preventing the binding of arginine residues on protein substrates and subsequent methylation.[4] The inhibition is noncompetitive with respect to the cofactor S-adenosyl-L-methionine (SAM).[7]

In Vivo Pharmacokinetics

Pharmacokinetic studies in male Sprague-Dawley rats have demonstrated that EPZ020411 possesses properties suitable for in vivo studies.[1] Following intravenous administration, the compound exhibits moderate clearance.[1][3][8] Subcutaneous dosing results in good bioavailability, with unbound plasma concentrations remaining above the biochemical IC50 for PRMT6 for over 12 hours.[1][3][8]

Table 3: Pharmacokinetic Parameters of EPZ020411 in Rats

| Parameter | 1 mg/kg i.v. | 5 mg/kg s.c. |

| Clearance (CL) (mL/min/kg) | 19.7 ± 1.0 | - |

| Volume of Distribution (Vss) (L/kg) | 11.1 ± 1.6 | - |

| Terminal Half-life (t1/2) (h) | 8.54 ± 1.43 | - |

| Bioavailability (%) | - | 65.6 ± 4.3 |

Data from Mitchell et al., 2015.[1]

Experimental Protocols

Biochemical Inhibition Assay (General Protocol)

A common method for assessing PRMT6 inhibition involves a radiometric assay using [³H]-SAM as the methyl donor and a peptide substrate.

Cellular H3R2 Methylation Assay

This assay quantifies the ability of EPZ020411 to inhibit PRMT6 activity within a cellular context.

-

Cell Culture and Transfection: A375 cells are cultured in appropriate media. Cells are then transiently transfected with a vector expressing PRMT6 or an empty vector control.[1]

-

Compound Treatment: Following transfection, cells are treated with a dose range of EPZ020411 or a vehicle control for a specified duration (e.g., 48 hours).[1]

-

Histone Extraction: Histones are extracted from the cell nuclei using standard acid extraction protocols.

-

Western Blot Analysis: The levels of H3R2 methylation are assessed by Western blot using an antibody specific for the asymmetrically dimethylated H3R2 mark. Total histone H3 levels are also measured as a loading control.

-

Data Analysis: The intensity of the H3R2me2a band is normalized to the total H3 band. The normalized values are then plotted against the concentration of EPZ020411 to determine the cellular IC50.[1]

Conclusion

This compound has been identified as the first potent and selective small molecule inhibitor of PRMT6.[1] Its well-characterized biochemical and cellular activity, coupled with favorable pharmacokinetic properties, establishes it as a valuable chemical probe for elucidating the biological functions of PRMT6 and for validating this enzyme as a therapeutic target in oncology and other diseases.[1][9] Further preclinical development is ongoing to explore its full therapeutic potential.[4]

References

- 1. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. thomassci.com [thomassci.com]

- 4. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. EPZ020411 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Methodological & Application

Application Notes and Protocols for EPZ020411 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ020411 hydrochloride is a potent and selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3] PRMT6 is a type I arginine methyltransferase that plays a crucial role in epigenetic regulation, signal transduction, and DNA repair. Dysregulation of PRMT6 has been implicated in various cancers, making it a compelling target for therapeutic development. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer cells.

Mechanism of Action

EPZ020411 is a small molecule inhibitor that selectively targets the catalytic activity of PRMT6.[1][2][4] It has been shown to have an in vitro IC50 of 10 nM for PRMT6, with greater than 10-fold selectivity over PRMT1 and PRMT8.[1][2][4] In a cellular context, EPZ020411 dose-dependently decreases the methylation of histone H3 at arginine 2 (H3R2), a key substrate of PRMT6.[4][5] Inhibition of PRMT6 can lead to cell cycle arrest, apoptosis, and reduced cell migration and invasion in cancer cells.[6]

Data Presentation

The following table summarizes the inhibitory activity of this compound in various contexts.

| Parameter | Cell Line | Value | Description |

| Biochemical IC50 | - | 10 nM | Inhibition of PRMT6 enzymatic activity. |

| Biochemical IC50 | - | 119 nM | Inhibition of PRMT1 enzymatic activity. |

| Biochemical IC50 | - | 223 nM | Inhibition of PRMT8 enzymatic activity. |

| Cellular IC50 | A375 | 0.637 µM | Inhibition of H3R2 methylation in cells overexpressing PRMT6, measured by Western blot after 48 hours of treatment.[4][5] |

| Anti-proliferative Effect | HCT116, SW620 | 200-1000 nM | Synergistic anti-proliferative effect when used in combination with a PRMT5 inhibitor (GSK591).[4] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

This compound is soluble in DMSO at concentrations up to 50 mg/mL (104.37 mM).[1][2]

-

To prepare a 10 mM stock solution, dissolve 4.79 mg of this compound (MW: 479.06 g/mol ) in 1 mL of sterile DMSO.

-

Vortex the solution until the compound is completely dissolved. Gentle warming and sonication may be required.[1][2]

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 6 months or at -80°C for up to 1 year, protected from light.[1]

Cell Culture Protocol (A375 Human Melanoma Cells)

Materials:

-

A375 human melanoma cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks, plates, and other necessary sterile plasticware

Protocol:

-

Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw cryopreserved A375 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Cell Maintenance: Culture A375 cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 1-2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach. Neutralize the trypsin with 5-10 mL of complete growth medium and gently pipette to create a single-cell suspension. Centrifuge the cells, discard the supernatant, and resuspend the pellet in fresh medium. Seed new flasks at a 1:3 to 1:8 split ratio.

Cell Viability/Proliferation Assay (MTT Assay)

Materials:

-

A375 cells (or other cell line of interest)

-

Complete growth medium

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. A typical starting concentration range could be from 0.01 µM to 20 µM.[4] Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of EPZ020411. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[7]

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[7]

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle shaking or pipetting.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the EPZ020411 concentration to determine the IC50 value.

Visualization

Signaling Pathway of PRMT6 Inhibition

Caption: PRMT6 inhibition by EPZ020411 and its downstream effects.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining cell viability using an MTT assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | Histone Methyltransferase | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Histone methyltransferase PRMT6 plays an oncogenic role of in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for EPZ020411 Hydrochloride in Western Blot Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ020411 hydrochloride is a potent and selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1] PRMT6 is a type I arginine methyltransferase that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins, most notably the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a), a mark associated with transcriptional repression. Inhibition of PRMT6 by EPZ020411 leads to a reduction in H3R2me2a levels, which can reactivate the expression of silenced tumor suppressor genes, such as p53, and induce cellular senescence. This makes EPZ020411 a valuable tool for studying the biological roles of PRMT6 and a potential therapeutic agent in oncology.

These application notes provide a detailed protocol for utilizing this compound in Western blot assays to investigate its effects on PRMT6 activity and downstream signaling pathways, including the p53 and PI3K/AKT/mTOR pathways.

Mechanism of Action

EPZ020411 selectively inhibits the enzymatic activity of PRMT6. This inhibition decreases the levels of asymmetric dimethylarginine on its substrates, including the key histone mark H3R2me2a. The reduction of this repressive histone mark can lead to the transcriptional activation of genes regulated by PRMT6.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) | Assay Conditions |

| PRMT6 | 10 | Biochemical assay |

| H3R2 methylation | 634 | In A375 cells, 24-hour treatment |

Data sourced from MedchemExpress.[1]

Table 2: Recommended Antibody Dilutions for Western Blot

| Target Protein | Recommended Primary Antibody Dilution |

| PRMT6 | 1:500 - 1:2000 |

| H3R2me2a | 1:500 - 1:1000 |

| p53 | 1:1000 - 1:20000 |

| p21 | 1:750 - 1:3000 |

| Akt (pan) | 1:1000 |

| Phospho-Akt (Ser473) | 1:1000 - 1:3000 |

| mTOR | 1:500 - 1:1000 |

| Phospho-mTOR (Ser2448) | 1:500 - 1:10000 |

Dilution ranges are compiled from various antibody datasheets and may require optimization for specific experimental conditions.

Experimental Protocols

Western Blot Protocol for Analyzing the Effects of this compound

This protocol is designed for researchers using cell lines such as A375 (human melanoma) to investigate the effects of EPZ020411.

Materials:

-

This compound

-

Cell culture reagents (e.g., DMEM, FBS, penicillin/streptomycin)

-

A375 cells (or other suitable cell line)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (see Table 2)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Western blot imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture A375 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 24-48 hours.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 30V at 4°C.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended in Table 2) overnight at 4°C with gentle agitation.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the target protein to a loading control (e.g., GAPDH or β-actin).

-

Mandatory Visualization

Signaling Pathways

Caption: EPZ020411 inhibits PRMT6, leading to p53 activation.

Caption: PRMT6 can activate the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow

Caption: Workflow for Western blot analysis of EPZ020411 effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. P21 antibody (10355-1-AP) | Proteintech [ptglab.com]

- 3. Anti-mTOR (Phospho-Ser2448) Antibody (A50181) | Antibodies.com [antibodies.com]

- 4. Histone H3R2 Dimethyl Asymmetric (H3R2me2a) Polyclonal Antibody | EpigenTek [epigentek.com]

- 5. Phospho-Akt (Ser473) Antibody (#9271) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 6. ccrod.cancer.gov [ccrod.cancer.gov]

- 7. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. P53 antibody (10442-1-AP) | Proteintech [ptglab.com]

- 12. selleckchem.com [selleckchem.com]

- 13. H3R2me2a Polyclonal Antibody (PA5-96233) [thermofisher.com]

- 14. ptgcn.com [ptgcn.com]

- 15. Phospho-mTOR (Ser2448) antibody (67778-1-Ig) | Proteintech [ptglab.com]

- 16. biocompare.com [biocompare.com]

- 17. ccrod.cancer.gov [ccrod.cancer.gov]

- 18. mTOR Polyclonal Antibody (PA1-518) [thermofisher.com]

- 19. p21 Polyclonal Antibody (PA1-30399) [thermofisher.com]

- 20. Phospho-mTOR (Ser2448) Polyclonal Antibody (44-1125G) [thermofisher.com]

- 21. resources.novusbio.com [resources.novusbio.com]

- 22. bio-rad.com [bio-rad.com]

- 23. Akt Antibody | Cell Signaling Technology [cellsignal.com]

- 24. Phospho-AKT (Ser473) antibody (28731-1-AP) | Proteintech [ptglab.com]

- 25. p21 Monoclonal Antibody (R.229.6) (MA5-14949) [thermofisher.com]

- 26. activemotif.jp [activemotif.jp]

- 27. Anti-mTOR Antibody (A96152) | Antibodies.com [antibodies.com]

- 28. ccrod.cancer.gov [ccrod.cancer.gov]

- 29. epigentek.com [epigentek.com]

- 30. P21 antibody (60214-1-Ig) | Proteintech [ptglab.com]

- 31. mTOR antibody (20657-1-AP) | Proteintech [ptglab.com]

- 32. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. Histone western blot protocol | Abcam [abcam.com]

Application Notes and Protocols for In Vivo Studies of EPZ020411 Hydrochloride in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ020411 hydrochloride is a potent and selective inhibitor of Protein Arginine Methyltransferase 6 (PRMT6), an enzyme overexpressed in various cancers, making it a promising target for therapeutic intervention.[1][2][3] These application notes provide detailed protocols for the in vivo evaluation of this compound in rodent models, covering pharmacokinetic, efficacy, and toxicology study designs. The protocols are intended to serve as a comprehensive guide for researchers aiming to investigate the therapeutic potential of this compound.

Signaling Pathway of PRMT6 Inhibition

PRMT6 is a key epigenetic regulator that primarily catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins. Its inhibition by EPZ020411 can modulate gene expression and cellular processes implicated in cancer progression.

Pharmacokinetic Studies

A thorough understanding of the pharmacokinetic (PK) profile of EPZ020411 is crucial for designing effective in vivo efficacy and toxicology studies. Existing data in Sprague-Dawley rats has shown good bioavailability following subcutaneous administration.[1][2]

Data Presentation: Pharmacokinetic Parameters of EPZ020411 in Rats

| Parameter | 1 mg/kg Intravenous (IV) | 5 mg/kg Subcutaneous (SC) |

| Clearance (CL) (mL/min/kg) | 19.7 ± 1.0 | - |

| Volume of Distribution (Vss) (L/kg) | 11.1 ± 1.6 | - |

| Terminal Half-life (t1/2) (h) | 8.54 ± 1.43 | - |

| Cmax (ng/mL) | - | 844 ± 306 |

| Tmax (h) | - | 0.444 |

| AUC0-inf (h·ng/mL) | 846 ± 45 | 2775 ± 181 |

| Bioavailability (F) (%) | - | 65.6 ± 4.3 |

| Data presented as mean ± SD, n=3.[1] |

Experimental Protocol: Pharmacokinetic Study in Rats

This protocol outlines a single-dose pharmacokinetic study in rats to determine key PK parameters.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Animals are acclimatized for at least 7 days before the experiment.

-

Formulation: this compound is dissolved in a suitable vehicle (e.g., 20% Captisol® in water).

-

Dosing Groups:

-

Group 1: 1 mg/kg intravenous (IV) bolus injection.

-

Group 2: 5 mg/kg subcutaneous (SC) injection.

-

-

Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at predetermined time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of EPZ020411 are determined using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin®.

Efficacy Studies in Xenograft Models

The anti-tumor efficacy of EPZ020411 can be evaluated in subcutaneous xenograft models using human cancer cell lines with known PRMT6 expression.

Experimental Protocol: Subcutaneous Xenograft Efficacy Study in Mice

This protocol describes a typical efficacy study in immunodeficient mice bearing human tumor xenografts.

Methodology:

-

Cell Lines: Human cancer cell lines with documented PRMT6 expression (e.g., A375 melanoma, HCT116 colon cancer).

-

Animal Model: Female athymic nude mice (6-8 weeks old).

-

Tumor Inoculation: 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel are injected subcutaneously into the flank of each mouse.

-

Tumor Monitoring: Tumor growth is monitored by caliper measurements 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group).

-

Treatment Groups:

-

Group 1: Vehicle control (e.g., 20% Captisol® in water), administered subcutaneously (SC) once daily (QD).

-

Group 2: this compound (e.g., 10 mg/kg), SC, QD.

-

Group 3: this compound (e.g., 30 mg/kg), SC, QD.

-

Group 4: this compound (e.g., 100 mg/kg), SC, QD.

-

Note: Dose selection should be informed by preliminary tolerability studies. A 10 mg/kg intraperitoneal dose has been used in mice for other applications.[4]

-

-

Efficacy Endpoints:

-

Primary: Tumor growth inhibition (TGI).

-

Secondary: Body weight changes, clinical observations.

-

-

Study Termination: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of PRMT6 target engagement (e.g., levels of H3R2me2a by immunohistochemistry or Western blot).

Data Presentation: Efficacy Study Endpoints

| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | Data to be collected | - | Data to be collected |

| EPZ020411 (10 mg/kg) | Data to be collected | Calculated | Data to be collected |

| EPZ020411 (30 mg/kg) | Data to be collected | Calculated | Data to be collected |

| EPZ020411 (100 mg/kg) | Data to be collected | Calculated | Data to be collected |

Toxicology Studies

Preliminary toxicology studies are essential to determine the safety profile and establish a therapeutic window for EPZ020411.

Experimental Protocol: Acute Toxicology Study in Mice

This protocol outlines a single-dose acute toxicology study to determine the maximum tolerated dose (MTD).

Methodology:

-

Animal Model: Male and female C57BL/6 mice (8-10 weeks old).

-

Dose Escalation: A dose-escalation study is performed with groups of mice (n=3-5 per sex per group) receiving single doses of this compound via the intended clinical route (e.g., oral gavage or subcutaneous injection).

-

Dose Levels: Doses should be selected to elicit a range of responses from no effect to clear toxicity.

-

Observations: Animals are observed for clinical signs of toxicity, morbidity, and mortality at regular intervals for up to 14 days post-dose. Body weights are recorded daily.

-

Endpoint: The MTD is defined as the highest dose that does not cause mortality or other signs of life-threatening toxicity.

-

Necropsy: At the end of the observation period, all animals are euthanized, and a gross necropsy is performed.

Experimental Protocol: Repeated-Dose Toxicology Study in Rats

A 28-day repeated-dose study can provide information on potential target organs of toxicity and inform dose selection for longer-term studies.

Methodology:

-

Animal Model: Male and female Sprague-Dawley rats (6-8 weeks old).

-

Treatment Groups:

-

Group 1: Vehicle control.

-

Group 2: Low dose.

-